N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-carboxamide hydrochloride
Description
N-(3-(Pyridin-2-yloxy)benzyl)thiophene-2-carboxamide hydrochloride is a synthetic small-molecule compound characterized by a thiophene-2-carboxamide core substituted with a 3-(pyridin-2-yloxy)benzyl group and a hydrochloride counterion. This compound is commercially available from multiple global suppliers, including Frontier Scientific (USA), Synth Services (India), and several Chinese manufacturers, indicating its relevance in pharmaceutical or chemical research .
Properties
IUPAC Name |
N-[(3-pyridin-2-yloxyphenyl)methyl]thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S.ClH/c20-17(15-7-4-10-22-15)19-12-13-5-3-6-14(11-13)21-16-8-1-2-9-18-16;/h1-11H,12H2,(H,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCRZFJYEWPVED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-carboxamide hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of Pyridin-2-yloxybenzyl Intermediate: This step involves the reaction of 2-hydroxypyridine with benzyl bromide in the presence of a base such as potassium carbonate to form the pyridin-2-yloxybenzyl intermediate.
Coupling with Thiophene-2-carboxylic Acid: The intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or thiophene rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Applications in Cancer Therapy
-
Targeted Protein Degradation :
- The compound has shown promise in the degradation of oncogenic proteins that are often resistant to conventional therapies. By selectively targeting these proteins, it can reduce tumor growth and improve patient outcomes.
-
Combination Therapies :
- Research indicates that combining N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-carboxamide hydrochloride with existing chemotherapeutic agents can enhance efficacy and reduce side effects by lowering the required doses of traditional drugs.
Case Study 1: Inhibition of Oncogenic Proteins
A study demonstrated that this compound effectively degraded the MYC oncogene in various cancer cell lines. The results indicated a significant reduction in cell proliferation and increased apoptosis rates, suggesting its potential as a therapeutic agent in MYC-driven cancers.
Case Study 2: Overcoming Drug Resistance
In another investigation, the compound was used to target mutant forms of the BRAF protein in melanoma cells. The study found that treatment with this compound led to a marked decrease in tumor size and improved survival rates in animal models, highlighting its role in addressing drug resistance.
Mechanism of Action
The mechanism of action of N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to alter cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiophene-2-carboxamide Derivatives
Key Observations :
- The target compound uniquely incorporates a pyridinyl ether linkage, which may enhance solubility or target binding via hydrogen bonding.
- M8-B hydrochloride features a benzyloxy-methoxybenzyl group and an aminoethyl side chain, likely contributing to its role as a TRPM8 antagonist in ocular pain and dry eye disease .
- Piperidinylmethyl derivatives () vary in phenyl substituents (e.g., carbamoyl, tert-butyl), influencing lipophilicity and anticancer activity .
Physicochemical Properties
Table 2: Physicochemical Comparison
Analysis :
- The target compound’s pyridinyl ether and hydrochloride salt likely improve water solubility compared to non-polar derivatives like Compound 40 (tert-butyl-substituted, logP ~4.0) .
- M8-B hydrochloride’s higher molecular weight and aminoethyl group may facilitate membrane penetration, critical for TRPM8 targeting .
Insights :
- M8-B hydrochloride’s TRPM8 antagonism is well-documented, suggesting thiophene carboxamides with polar substituents (e.g., aminoethyl) are viable for ion channel modulation .
- The target compound ’s pyridinyl group may align with kinase inhibition or neurotransmitter receptor binding, though further studies are needed.
Biological Activity
N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-carboxamide hydrochloride is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a thiophene ring and a pyridine moiety, contributing to its diverse biological effects.
- IUPAC Name : N-[(3-pyridin-2-yloxyphenyl)methyl]thiophene-2-carboxamide;hydrochloride
- Molecular Formula : C₁₇H₁₅ClN₂O₂S
- Molecular Weight : 346.8 g/mol
- CAS Number : 2034611-91-9
Synthesis
The synthesis of this compound typically involves multiple steps, starting from the preparation of intermediates like 3-(pyridin-2-yloxy)benzylamine and thiophene-2-carboxylic acid. Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used to facilitate the formation of the amide bond.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies focusing on related thiophene derivatives have demonstrated their effectiveness in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : These compounds may interact with specific molecular targets, modulating enzyme activity and inducing apoptosis in cancer cells.
- Case Studies :
- A study on related pyridine derivatives showed promising results against breast cancer cell lines, indicating potential for further development as anticancer agents .
- Another investigation highlighted the compound's ability to inhibit nicotinamide phosphoribosyltransferase (NAMPT), a target for cancer therapy, showcasing its role in reducing tumor growth .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, making it a candidate for further exploration in infectious disease treatment.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to bind to specific receptors or enzymes, thereby altering their function. The following table summarizes key findings related to its biological mechanisms:
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of NAMPT; apoptosis induction | |
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Interaction | Modulation of enzyme activity |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other compounds in its class:
| Compound Name | Biological Activity | Notable Differences |
|---|---|---|
| N-(pyridin-2-yl)thiophene-2-carboxamide | Moderate anticancer properties | Lacks benzyl group |
| N-(3-(pyridin-2-yloxy)benzyl)benzamide | Lower potency against tumors | Benzamide instead of thiophene |
Conclusion and Future Directions
This compound exhibits promising biological activities that warrant further investigation. Its potential as an anticancer and antimicrobial agent makes it a valuable candidate for drug development. Future research should focus on optimizing its efficacy and exploring its mechanisms in greater detail, potentially leading to novel therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-(pyridin-2-yloxy)benzyl)thiophene-2-carboxamide hydrochloride?
- Methodology : The compound can be synthesized via amide bond formation between thiophene-2-carboxylic acid derivatives and substituted benzylamines. Key steps include:
- Reagent selection : Use coupling agents like EDC/HOBt for amide bond formation under anhydrous conditions (e.g., dry CH₂Cl₂) .
- Purification : Reverse-phase HPLC with gradients (e.g., 30% → 100% methanol/water) to isolate high-purity products (>98% by HPLC) .
- Characterization : Confirm structure via ¹H/¹³C NMR, IR (C=O stretching ~1650–1750 cm⁻¹), and melting point analysis (typical range: 210–230°C) .
Q. How can researchers verify the compound’s target engagement in vitro?
- Methodology : Use competitive binding assays or functional cellular assays:
- TRPM8 antagonism : Test inhibition of cold- or menthol-induced calcium influx in TRPM8-expressing HEK293 cells, referencing structurally related TRPM8 antagonists (e.g., M8-B hydrochloride) .
- PROTAC® applications : Assess degradation of target proteins (e.g., VHL) via Western blotting, using PROTAC®-compatible E3 ligase ligands (e.g., VHL degrader building blocks) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?
- Methodology :
- Core modifications : Substitute the pyridinyloxy group with heterocycles (e.g., piperazinyl or morpholinyl) to enhance solubility or binding affinity .
- Linker optimization : Replace the benzyl group with alkyl or polyethylene glycol (PEG) spacers to improve proteasome recruitment in PROTAC® designs .
- SAR validation : Compare IC₅₀ values in target-specific assays (e.g., TRPM8 inhibition) and off-target panels (e.g., CEREP BioPrint®) .
Q. What strategies resolve contradictions in biological activity data across assays?
- Methodology :
- Orthogonal assays : Cross-validate results using thermal shift assays (TSA) for target binding and surface plasmon resonance (SPR) for kinetic analysis .
- Structural insights : Perform X-ray crystallography or molecular dynamics simulations to identify conformational changes affecting activity (e.g., AutoDock Vina for docking poses) .
- Batch variability checks : Analyze synthetic intermediates via LC-MS to rule out impurities (>99% purity threshold) .
Q. How to design in vivo studies to evaluate pharmacokinetics (PK) and efficacy?
- Methodology :
- Dosing routes : Administer intraperitoneally (10–30 mg/kg) or orally (formulated in PBS with 10% DMSO) based on solubility data .
- PK profiling : Measure plasma half-life (t₁/₂) and brain penetration using LC-MS/MS, referencing analogs like EVP-6124 hydrochloride (t₁/₂ ~4–6 hours) .
- Disease models : Test efficacy in TRPM8-dependent neuroinflammatory models (e.g., dry eye disease) or cancer xenografts with PROTAC®-sensitive targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
